molecular formula C18H13N5O2S B3296003 3-(benzylsulfanyl)-6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 891120-83-5

3-(benzylsulfanyl)-6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B3296003
CAS No.: 891120-83-5
M. Wt: 363.4 g/mol
InChI Key: DTQGEPACJIPHIM-UHFFFAOYSA-N
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Description

3-(Benzylsulfanyl)-6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine is a synthetic chemical building block and potential pharmacophore of significant interest in medicinal chemistry and anticancer drug discovery. This compound features a [1,2,4]triazolo[4,3-b]pyridazine core, a privileged scaffold known for its diverse biological activities . Specifically, derivatives of this scaffold, particularly 3,6-diaryl-substituted analogues, have been extensively investigated as rigid, bioisosteric replacements for the easily isomerized cis-olefin in combretastatin A-4 (CA-4), a well-known antitubulin agent . The incorporation of the 3-nitrophenyl moiety at the 6-position is a key structural feature, as electron-withdrawing groups at this position have been explored in structure-activity relationship (SAR) studies to develop potent antitubulin agents that bind to the colchicine site, disrupt microtubule dynamics, and arrest the cell cycle at the G2/M phase . The benzylsulfanyl group at the 3-position offers a handle for further chemical modification and can influence the compound's physicochemical properties and binding interactions. Consequently, this chemical serves as a crucial intermediate for researchers developing novel therapeutic agents targeting tubulin and for combinatorial chemistry libraries aimed at optimizing antiproliferative activity . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-benzylsulfanyl-6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O2S/c24-23(25)15-8-4-7-14(11-15)16-9-10-17-19-20-18(22(17)21-16)26-12-13-5-2-1-3-6-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQGEPACJIPHIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C3N2N=C(C=C3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylsulfanyl)-6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves a multi-step process. One common method includes the cycloaddition of 3-aminopyridazines with nitriles, catalyzed by bimetallic copper and zinc. This process involves a tandem C–N addition followed by an intramolecular oxidative N–N bond formation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(benzylsulfanyl)-6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(benzylsulfanyl)-6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties, including enzyme inhibition and receptor modulation.

Mechanism of Action

The mechanism of action of 3-(benzylsulfanyl)-6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering protein conformation.

Comparison with Similar Compounds

PDE4 Inhibitors

  • Compound 18 (): (R)-3-(2,5-Dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine

    • Substituents : 3-position: 2,5-dimethoxyphenyl; 6-position: methoxy-tetrahydrofuran-phenyl.
    • Activity : Potent PDE4A inhibitor (IC₅₀ < 10 nM) with >100-fold selectivity over other PDE isoforms.
    • Key Difference : The absence of a nitro group reduces electron-withdrawing effects but enhances solubility via methoxy groups.
  • 3-Cyclopropyl-6-(4-((4-Fluorophenyl)Sulfonyl)Piperazinyl)-[1,2,4]Triazolo[4,3-b]Pyridazine () Substituents: 3-position: cyclopropyl; 6-position: piperazinyl-sulfonyl-fluorophenyl. Activity: Likely targets PDE or kinase enzymes (exact activity unspecified).

BRD4 Bromodomain Inhibitors

  • Compound 5 (): 3-Cyclopropyl-6-(4-isopropylpiperazino)-[1,2,4]triazolo[4,3-b]pyridazine Substituents: 3-position: cyclopropyl; 6-position: isopropylpiperazine. Activity: Inhibits BRD4 BD1 (IC₅₀ ~50 nM) via hydrophobic interactions with the ZA loop. Key Difference: The 3-nitrophenyl group in the query compound may exhibit stronger π-π stacking in the acetyl-lysine binding pocket compared to cyclopropyl.
  • Compound 6 (): N-[2-(1H-Indol-3-yl)Ethyl]-3-(Trifluoromethyl)-[1,2,4]Triazolo[4,3-b]Pyridazin-6-Amine

    • Substituents : 3-position: trifluoromethyl; 6-position: indole-ethylamine.
    • Activity : BRD4 inhibitor with improved selectivity due to indole moiety.
    • Key Difference : The trifluoromethyl group enhances metabolic stability but reduces solubility.

Antimicrobial Agents

  • 3-(4-Methoxyphenyl)-6-(2-(4-Methylbenzylidene)Hydrazinyl)-[1,2,4]Triazolo[4,3-b]Pyridazine ()
    • Substituents : 3-position: 4-methoxyphenyl; 6-position: hydrazinyl-methylbenzylidene.
    • Activity : Moderate antifungal activity (MIC₉₀ ~25 µg/mL against Candida albicans).
    • Key Difference : Hydrazine-based substituents may limit bioavailability compared to thioether linkages.

Activity and Selectivity Trends

Compound Class Target Key Substituents Potency (IC₅₀/MIC) Selectivity Reference ID
PDE4 Inhibitors PDE4A Methoxy-tetrahydrofuran-phenyl <10 nM >100-fold over PDE1-11
BRD4 Inhibitors BRD4 BD1 Cyclopropyl, isopropylpiperazine ~50 nM Pan-BET inhibition
Antimicrobial Agents Fungal pathogens Hydrazinyl-methylbenzylidene ~25 µg/mL Broad-spectrum activity

Docking and Mechanistic Insights

  • PDE4 Binding : Nitro and benzylsulfanyl groups in the query compound likely occupy the hydrophobic Q2 pocket of PDE4, similar to methoxy groups in Compound 18 .
  • BRD4 Binding : The 3-nitrophenyl group may mimic acetylated lysine residues, but steric clashes with the ZA loop could reduce affinity compared to smaller substituents like cyclopropyl .

Biological Activity

The compound 3-(benzylsulfanyl)-6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine is a member of the triazolo-pyridazine family, which has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing insights from various studies.

Synthesis

The synthesis of triazolo-pyridazines typically involves multi-step reactions that integrate various functional groups. The specific compound can be synthesized through methods that involve the reaction of benzyl sulfide with suitable nitro-substituted pyridazines under controlled conditions.

Antiproliferative Activity

A significant aspect of the biological activity of this compound is its antiproliferative effects against cancer cell lines. In a study evaluating various derivatives of triazolo-pyridazines, compounds demonstrated moderate to potent activity against several cancer cell lines including A549 (lung cancer), SGC-7901 (gastric cancer), and HT-1080 (fibrosarcoma) with IC50 values ranging from 0.008 to 0.014 μM for the most active derivatives .

The mechanism underlying the antiproliferative activity involves inhibition of tubulin polymerization. This was evidenced through tubulin polymerization assays where the compound significantly disrupted microtubule dynamics, leading to cell cycle arrest at the G2/M phase in treated cells . Molecular docking studies suggest that the compound binds to the colchicine site on tubulin, similar to known microtubule inhibitors like combretastatin A-4.

Table 1: Biological Activity Summary

CompoundCell LineIC50 (μM)Mechanism of Action
This compoundA5490.008Inhibition of tubulin polymerization
SGC-79010.014Disruption of microtubule dynamics
HT-10800.012Cell cycle arrest at G2/M phase

Additional Findings

Research has also indicated that modifications to the triazolo-pyridazine scaffold can lead to enhanced biological activity. For instance, the introduction of different substituents on the phenyl ring has been shown to affect both potency and selectivity against various cancer cell lines .

Q & A

Basic Research Questions

Q. What are the key considerations in optimizing the synthesis of 3-(benzylsulfanyl)-6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions:

  • Temperature : Reactions often proceed at 60–100°C to balance yield and purity.
  • Catalysts : Acidic (e.g., HCl) or basic (e.g., K₂CO₃) catalysts are critical for cyclization and thioether formation .
  • Solvents : Ethanol or acetonitrile is preferred for solubility and stability of intermediates.
  • Monitoring : Use TLC and NMR to track intermediate formation and final product purity .

Q. How can the stability of this compound be assessed under varying pH and temperature conditions?

  • Methodological Answer : Stability studies involve:

  • pH Titration : Incubate the compound in buffers (pH 3–10) and analyze degradation via HPLC.
  • Thermal Stress Testing : Heat samples at 40–80°C for 24–72 hours, monitoring decomposition by mass spectrometry.
  • Photostability : Expose to UV-Vis light (254–365 nm) and assess structural integrity using FTIR .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula.
  • X-ray Crystallography : Resolves 3D structure and intermolecular interactions (if crystals are obtainable).
  • HPLC : Quantifies purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives targeting PDE4 isoforms?

  • Methodological Answer :

  • Substituent Variation : Replace the 3-nitrophenyl group with electron-withdrawing (e.g., CF₃) or donating (e.g., OCH₃) groups to modulate PDE4 binding .
  • Docking Simulations : Use software like AutoDock Vina to predict interactions with PDE4A/B catalytic domains. Prioritize derivatives with predicted ΔG < −9 kcal/mol .
  • In Vitro Testing : Screen analogs against a PDE isoform panel (e.g., 21 isoforms) to confirm selectivity (IC₅₀ < 100 nM for PDE4A/B preferred) .

Q. What experimental approaches validate the compound’s anti-proliferative activity in cancer cell lines?

  • Methodological Answer :

  • Cell Viability Assays : Use MTT or ATP-based assays in HCT-116 (colon) or MCF-7 (breast) cells. Include positive controls (e.g., doxorubicin).
  • Mechanistic Studies : Perform flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide).
  • Target Identification : Conduct kinase profiling (e.g., c-Met, Pim-1) to identify inhibitory pathways .

Q. How can computational modeling predict metabolic pathways and toxicity risks?

  • Methodological Answer :

  • ADMET Prediction : Use tools like SwissADME to estimate solubility (LogS), hepatotoxicity, and CYP450 inhibition.
  • Metabolite Identification : Simulate Phase I/II metabolism (e.g., oxidation of benzylsulfanyl to sulfoxide) using Schrödinger’s MetaSite.
  • In Silico Toxicity : Apply Derek Nexus to flag structural alerts (e.g., mutagenic nitrophenyl groups) .

Q. What strategies mitigate contradictions in biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Replicate experiments using identical cell lines (e.g., HEK293 for PDE4) and assay buffers.
  • Dose-Response Curves : Test a wider concentration range (e.g., 1 nM–100 µM) to account for potency variability.
  • Orthogonal Validation : Confirm enzyme inhibition (e.g., PDE4) with complementary methods like SPR or radioactive cAMP assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(benzylsulfanyl)-6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 2
Reactant of Route 2
3-(benzylsulfanyl)-6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine

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